Cas no 99356-90-8 (4-Pyrimidinamine,N,N,6-trimethyl-)

4-Pyrimidinamine, N,N,6-trimethyl- is a substituted pyrimidine derivative characterized by its trimethylamine functional groups. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research, particularly in the development of heterocyclic compounds. Its structural features, including the electron-rich pyrimidine core and methyl substitutions, enhance its reactivity in nucleophilic and electrophilic reactions. The compound exhibits potential applications in medicinal chemistry, where it may act as a building block for bioactive molecules targeting enzyme inhibition or receptor modulation. Its stability under standard conditions and compatibility with common solvents make it suitable for diverse synthetic pathways. The presence of multiple methyl groups contributes to improved lipophilicity, which can be advantageous in drug design for optimizing pharmacokinetic properties.
4-Pyrimidinamine,N,N,6-trimethyl- structure
99356-90-8 structure
Product Name:4-Pyrimidinamine,N,N,6-trimethyl-
CAS No:99356-90-8
MF:C7H11N3
MW:137.182340860367
CID:808830
PubChem ID:3062896
Update Time:2025-07-02

4-Pyrimidinamine,N,N,6-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Pyrimidinamine,N,N,6-trimethyl-
    • N,N,6-trimethylpyrimidin-4-amine
    • Pyrimidine, 4-dimethylamino-6-methyl- (6CI)
    • SCHEMBL1671084
    • Pyrimidine, 4-(dimethylamino)-6-methyl-
    • 4-dimethylamino-6-methylpyrimidine
    • AKOS006276208
    • 4-25-00-02182 (Beilstein Handbook Reference)
    • CS-0045661
    • 99356-90-8
    • 4-Pyrimidinamine, N,N,6-trimethyl-
    • N,N,6-Trimethyl-4-pyrimidinamine
    • DTXSID00244048
    • BRN 0117394
    • Inchi: 1S/C7H11N3/c1-6-4-7(10(2)3)9-5-8-6/h4-5H,1-3H3
    • InChI Key: YEBKRKAIWOXVDB-UHFFFAOYSA-N
    • SMILES: N(C)(C)C1C=C(C)N=CN=1

Computed Properties

  • Exact Mass: 137.095297364g/mol
  • Monoisotopic Mass: 137.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 103
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29Ų

4-Pyrimidinamine,N,N,6-trimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Chemenu
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